N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-19(21-12-14-6-5-11-26-14)16-8-2-4-10-18(16)23-13-22-17-9-3-1-7-15(17)20(23)25/h1-11,13H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDOUXPYMLUZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Quinazolinone Core: Starting with an anthranilic acid derivative, cyclization with formamide or a similar reagent can yield the quinazolinone core.
Introduction of the Benzamide Group: The quinazolinone intermediate can be reacted with a benzoyl chloride derivative to introduce the benzamide group.
Attachment of the Furan Ring: Finally, the furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable furan derivative.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and quinazolinone derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes or receptors, modulating their activity. The furan ring may enhance binding affinity or specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Comparable Compounds
Key Observations:
Substituent Impact on Activity :
- The furan-2-ylmethyl group in the target compound and derivatives correlates with antimicrobial and antiparasitic activities, likely due to enhanced electron-rich regions facilitating target interactions .
- Chlorophenyl/hydroxyphenyl substituents (e.g., ) enhance anticancer activity, possibly through increased DNA intercalation or enzyme inhibition .
- Phenethyl groups () improve lipophilicity, aiding membrane penetration for antimicrobial effects .
Synthetic Flexibility :
- The target compound’s furan-2-ylmethyl group allows modular synthesis via amidation or alkylation, similar to methods used for N-(4-chlorophenethyl) analogs .
- In contrast, indole-containing derivatives () require multi-step coupling reactions, highlighting the trade-off between structural complexity and synthetic feasibility .
Thermal Properties :
- Melting points for simpler benzamide derivatives (e.g., 207–209°C for compound 3f) suggest higher crystallinity compared to bulkier analogs, which may influence formulation strategies .
Mechanism of Action and Target Specificity
- Quinazolinone Core: Binds to ATP pockets in kinases (e.g., EGFR) or intercalates DNA, disrupting replication .
- Furan Moiety : Enhances π-π stacking with aromatic residues in enzyme active sites, as seen in furan-containing antimicrobials .
- Benzamide Backbone: Facilitates hydrogen bonding with biological targets, improving binding affinity compared to non-aromatic analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling a quinazolinone core with a furan-methylbenzamide moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions .
- Reaction optimization : Control temperature (e.g., reflux at 80–100°C) and solvent polarity (DMF or THF) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Validation : Purity (>95%) is confirmed via HPLC and melting point consistency (e.g., 260–265°C) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Core techniques :
- 1H/13C NMR : Assign peaks for quinazolinone protons (δ 8.2–8.5 ppm) and furan methylene (δ 4.5–4.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) matching theoretical mass (e.g., C21H17N3O3: 359.1264) .
- Advanced validation : X-ray crystallography resolves stereochemical ambiguities (e.g., planar quinazolinone ring) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Strategy :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2, -Br) at the quinazolinone 6-position to enhance enzyme inhibition (e.g., IC50 reduction from 12 µM to 4 µM) .
- Bioisosteric replacement : Replace furan with thiophene to improve metabolic stability .
Q. What computational methods predict target binding modes and pharmacokinetic properties?
- Docking simulations : Use AutoDock Vina to model interactions with SARS-CoV-2 3CL protease (binding energy ≤ -8.5 kcal/mol) .
- ADMET prediction : SwissADME estimates moderate solubility (LogP ~3.2) and CYP450 inhibition risk .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Troubleshooting :
- Assay standardization : Use identical cell lines (e.g., HepG2) and positive controls (e.g., doxorubicin) .
- Batch variability : Confirm compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Methodological Focus
Q. What strategies improve solubility for in vivo studies?
- Formulation :
- Surfactant conjugation : Synthesize PEGylated derivatives (e.g., mPEG2000) to increase aqueous solubility 10-fold .
- Nanoemulsions : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .
Q. Which in vitro assays are most reliable for evaluating anticancer potential?
- Primary assays :
- Apoptosis detection : Annexin V/PI staining with flow cytometry .
- Cell cycle arrest : PI staining for G2/M phase quantification .
- Secondary validation : Western blotting for caspase-3 cleavage and p53 upregulation .
Critical Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
